Cas no 1690265-01-0 ((2s)-1,1,1-Trifluoro-3-methylhexan-2-ol)

(2S)-1,1,1-Trifluoro-3-methylhexan-2-ol is a chiral fluorinated alcohol with potential applications in pharmaceuticals, agrochemicals, and specialty chemical synthesis. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design. The stereogenic center at the C-2 position allows for enantioselective reactions, enabling precise control in asymmetric synthesis. The compound's structural features, including the branched alkyl chain, contribute to its unique reactivity and solubility profile. It serves as a versatile intermediate for constructing complex fluorinated molecules, particularly in medicinal chemistry where fluorine incorporation is desirable for optimizing bioavailability and binding affinity. The defined stereochemistry ensures reproducibility in research and industrial processes.
(2s)-1,1,1-Trifluoro-3-methylhexan-2-ol structure
1690265-01-0 structure
Product name:(2s)-1,1,1-Trifluoro-3-methylhexan-2-ol
CAS No:1690265-01-0
MF:C7H13F3O
MW:170.172733068466
CID:6388481
PubChem ID:107893035

(2s)-1,1,1-Trifluoro-3-methylhexan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2s)-1,1,1-trifluoro-3-methylhexan-2-ol
    • 1690265-01-0
    • EN300-1938649
    • (2s)-1,1,1-Trifluoro-3-methylhexan-2-ol
    • Inchi: 1S/C7H13F3O/c1-3-4-5(2)6(11)7(8,9)10/h5-6,11H,3-4H2,1-2H3/t5?,6-/m0/s1
    • InChI Key: WEZKRLDDJXXYIS-GDVGLLTNSA-N
    • SMILES: FC([C@H](C(C)CCC)O)(F)F

Computed Properties

  • Exact Mass: 170.09184952g/mol
  • Monoisotopic Mass: 170.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

(2s)-1,1,1-Trifluoro-3-methylhexan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1938649-0.25g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
0.25g
$1235.0 2023-06-03
Enamine
EN300-1938649-0.5g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
0.5g
$1289.0 2023-06-03
Enamine
EN300-1938649-0.1g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
0.1g
$1183.0 2023-06-03
Enamine
EN300-1938649-1.0g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
1g
$1343.0 2023-06-03
Enamine
EN300-1938649-10.0g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
10g
$5774.0 2023-06-03
Enamine
EN300-1938649-5.0g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
5g
$3894.0 2023-06-03
Enamine
EN300-1938649-2.5g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
2.5g
$2631.0 2023-06-03
Enamine
EN300-1938649-0.05g
(2S)-1,1,1-trifluoro-3-methylhexan-2-ol
1690265-01-0
0.05g
$1129.0 2023-06-03

Additional information on (2s)-1,1,1-Trifluoro-3-methylhexan-2-ol

Chemical Profile of (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol (CAS No. 1690265-01-0)

(2S)-1,1,1-Trifluoro-3-methylhexan-2-ol is a fluorinated alcohol with a unique structural configuration that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 1690265-01-0, exhibits distinct chemical properties due to the presence of fluorine atoms, which influence its reactivity, solubility, and metabolic stability. The stereochemical configuration at the second carbon atom, specifically the (S) configuration, further contributes to its specific interactions with biological targets.

The synthesis and application of (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol have been explored in various research contexts, particularly in the development of novel pharmaceutical agents. The fluorine substituents in this molecule enhance its lipophilicity and metabolic resistance, making it a promising candidate for drug design. Recent studies have highlighted its potential in modulating enzyme activities and improving drug bioavailability.

In the realm of medicinal chemistry, the introduction of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties. The compound’s structure allows for interactions with biological systems that are different from its non-fluorinated analogs. This has led to investigations into its role as an intermediate in the synthesis of more complex therapeutic agents. The (S) configuration at the stereogenic center adds another layer of complexity, influencing how the molecule binds to biological targets and its overall efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of such fluorinated alcohols with greater accuracy. Molecular modeling studies suggest that (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol can interact with specific amino acid residues in proteins, potentially leading to applications in enzyme inhibition or receptor modulation. These insights are crucial for designing molecules with tailored biological activities.

The compound’s unique properties also make it valuable in materials science and industrial applications. Its stability under various conditions and compatibility with other chemicals make it a useful building block for more complex formulations. Researchers are exploring its use in polymer synthesis and as a solvent for high-performance materials.

The stereochemical purity of (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol is another critical aspect that has been studied extensively. Enantiomerically pure compounds often exhibit different biological activities compared to their racemic counterparts. This has implications for drug development, where the (S) configuration may confer specific therapeutic benefits or reduce unwanted side effects.

Current research is also focusing on understanding the metabolic pathways involving this compound. Studies suggest that it can be metabolized into other fluorinated intermediates, which may have their own pharmacological significance. This information is vital for predicting drug interactions and optimizing dosages.

The industrial production of (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol has been refined through advanced synthetic techniques. Methods such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high yields and enantiomeric purity. These advancements have made it more feasible to incorporate this compound into larger-scale pharmaceutical manufacturing processes.

The environmental impact of using fluorinated compounds like (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol is also a consideration in modern research. Efforts are being made to develop synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to ensure that the production and use of this compound are sustainable.

In conclusion, (2S)-1,1,1-Trifluoro-3-methylhexan-2-ol (CAS No. 1690265-01-0) represents a fascinating area of study with broad implications in pharmaceuticals and materials science. Its unique structural features and functional properties make it a valuable asset in drug design and industrial applications. As research continues to uncover new possibilities for this compound, its role in advancing scientific and technological innovations is likely to grow.

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